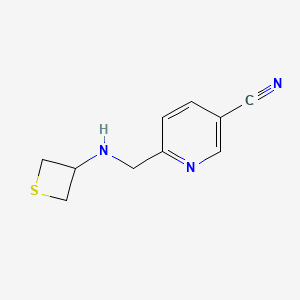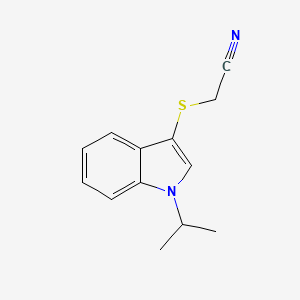
(S)-2-((R)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring two imidazole rings Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the formation of imidazole rings and the subsequent coupling of these rings with amino acids. One efficient method for preparing imidazole derivatives is through the reaction of amidines with ketones under transition-metal-free conditions . This method allows for the formation of imidazole rings with high yields and under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole rings to dihydroimidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, making them suitable for various applications.
Major Products
The major products formed from these reactions include imidazolones from oxidation, dihydroimidazoles from reduction, and substituted imidazole derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions due to its structural similarity to histidine, an amino acid found in many proteins.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals, where imidazole derivatives are commonly employed.
Mécanisme D'action
The mechanism of action of (S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, influencing the enzyme’s activity. Additionally, the compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: A simple five-membered ring containing two nitrogen atoms, serving as a basic building block for more complex molecules.
Imidazolone: An oxidized form of imidazole, often used in biochemical studies.
Uniqueness
(S)-2-(®-2-Amino-3-(1H-imidazol-4-yl)propanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its dual imidazole rings and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and industrial applications, particularly in the development of new drugs and biochemical tools.
Propriétés
Formule moléculaire |
C12H16N6O3 |
|---|---|
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H16N6O3/c13-9(1-7-3-14-5-16-7)11(19)18-10(12(20)21)2-8-4-15-6-17-8/h3-6,9-10H,1-2,13H2,(H,14,16)(H,15,17)(H,18,19)(H,20,21)/t9-,10+/m1/s1 |
Clé InChI |
SGCGMORCWLEJNZ-ZJUUUORDSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
![Methyl 4-chloro-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B12941380.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)


![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)
